Triethylsilyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silylating Agent

TESOTf is primarily used as a silylating agent, introducing a triethylsilyl group (Si(CH2CH3)3) onto various molecules. This modification serves several purposes:

- Protection of hydroxyl groups: TESOTf protects hydroxyl groups (OH) in organic molecules by converting them to triethylsilyl ethers (OSi(CH2CH3)3). This protects the hydroxyl group from unwanted reactions and allows for selective modification of other functional groups within the molecule.

- Improving solubility and volatility: Silylation with TESOTf can enhance the solubility and volatility of organic compounds, making them easier to analyze and purify using techniques like chromatography and mass spectrometry [].

- Activation for further reactions: TESOTf can activate certain functional groups, making them more reactive towards subsequent transformations. For example, silylation of alcohols can activate them for nucleophilic substitution reactions [].

Lewis Acid Catalyst

TESOTf exhibits Lewis acidic properties due to the empty p-orbital on the sulfur atom. This allows it to act as a catalyst in various organic reactions by accepting electron pairs from Lewis bases, thereby facilitating bond formations and rearrangements. Some examples of reactions catalyzed by TESOTf include:

- Friedel-Crafts reactions: TESOTf catalyzes Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl (RCO) or alkyl (R) groups onto aromatic rings [].

- Cyclization reactions: TESOTf can promote the cyclization of various organic molecules by activating them for intramolecular reactions [].

- Polymerization reactions: TESOTf finds applications in the cationic polymerization of certain monomers due to its ability to generate and stabilize carbocationic intermediates [].

Triethylsilyl trifluoromethanesulfonate is an organosilicon compound characterized by the formula . It appears as a colorless, moisture-sensitive liquid and is primarily utilized as a silylating agent in organic synthesis. The compound is notable for its trifluoromethanesulfonate functionality, which enhances its electrophilicity compared to other silylating agents, making it effective in various

- Hydrolysis Reaction: This compound is sensitive to hydrolysis, leading to the formation of triethylsilanol and trifluoromethanesulfonic acid:

- Silylation of Alcohols: It effectively facilitates the silylation of alcohols, generating silyl ethers:

- Formation of Silyl Enol Ethers: It is also used to prepare silyl enol ethers, which are valuable intermediates in organic synthesis .

Triethylsilyl trifluoromethanesulfonate can be synthesized through various methods:

- Direct Reaction: One common approach involves reacting triethylamine with trifluoromethanesulfonic anhydride in the presence of a silane source. This method allows for the formation of triethylsilyl trifluoromethanesulfonate efficiently.

- Alternative Routes: Other synthetic routes may include modifications of existing silylating agents or utilizing different silane derivatives to achieve the desired trifluoromethanesulfonate functionality .

Triethylsilyl trifluoromethanesulfonate has several applications in organic chemistry:

- Silylation Reactions: It is widely used for the silylation of alcohols and phenols, enhancing their reactivity in subsequent reactions.

- Catalysis: The compound serves as a Lewis acid catalyst in various organic transformations, improving reaction rates and selectivity.

- Synthetic Intermediates: It plays a critical role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Interaction studies involving triethylsilyl trifluoromethanesulfonate often focus on its reactivity with different functional groups. For instance, it has been shown to selectively react with acetals derived from aldehydes, highlighting its chemoselectivity. Additionally, studies exploring its interactions with various nucleophiles reveal its utility in forming stable silyl derivatives under mild conditions .

Several compounds share similarities with triethylsilyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate | More commonly used; less bulky than triethyl derivative. | |

| Dimethylsilyl trifluoromethanesulfonate | Similar reactivity but lower steric hindrance. | |

| Trimethylsilyl chloride | A less electrophilic silylating agent compared to triethyl derivative. |

Uniqueness of Triethylsilyl Trifluoromethanesulfonate

Triethylsilyl trifluoromethanesulfonate stands out due to its higher electrophilicity and steric bulk compared to similar compounds. This unique combination allows for more selective reactions and improved yields in complex organic syntheses, making it a valuable reagent in both academic research and industrial applications .

TESOTf possesses a molecular weight of 264.34 g/mol and features a triethylsilyl group (–Si(C₂H₅)₃) linked to a trifluoromethanesulfonate (–OSO₂CF₃) moiety. The SMILES string CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F and InChIKey STMPXDBGVJZCEX-UHFFFAOYSA-N encapsulate its connectivity, with the silicon atom bonded to three ethyl groups and an oxygen-sulfur triflate backbone. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 85–86°C at 12 Torr | |

| Density | 1.169 g/cm³ | |

| Refractive Index | 1.389–1.392 (20°C) |

The triflate group’s electron-withdrawing nature enhances the silicon center’s electrophilicity, making TESOTf highly reactive toward nucleophiles like alcohols and amines.

Historical Development and Classification

TESOTf emerged in the 1980s as part of efforts to develop stronger silylating agents than trimethylsilyl derivatives (e.g., TMSOTf). Its synthesis builds on methodologies for silyl triflates, where triethylsilyl chloride reacts with trifluoromethanesulfonic acid. Classified as a Lewis acid and protecting group reagent, TESOTf bridges traditional silylation chemistry (e.g., trimethylsilyl chloride) and modern catalytic applications.

The compound’s utility grew with advancements in asymmetric synthesis and carbohydrate chemistry, where its ability to activate sterically hindered substrates proved critical. For instance, it enables selective deprotection of tetrahydropyranyl (THP) ethers under mild conditions.

Significance in Modern Organic Synthesis

TESOTf’s dual role as a silylating agent and catalyst underpins its versatility:

Protective Group Chemistry:

Glycosylation and Carbohydrate Chemistry:

Catalytic Applications:

A study by Yanagihara et al. demonstrated TESOTf’s efficacy in converting methoxymethyl (MOM) ethers directly to TES ethers in the presence of 2,2′-bipyridyl, bypassing intermediate hydrolysis steps.

Nomenclature and Chemical Terminology

- IUPAC Name: Triethylsilyl 1,1,1-trifluoromethanesulfonate.

- Common Names: TES triflate, triethylsilyl triflate.

- Abbreviations: TESOTf (triethylsilyl trifluoromethanesulfonate).

The term “triflate” derives from the trifluoromethanesulfonate anion (CF₃SO₃⁻), a super-stable conjugate base of triflic acid. The “TES” prefix denotes the triethylsilyl group, distinguishing it from analogous reagents like TMSOTf (trimethylsilyl triflate).

Molecular Structure and Bonding Characteristics

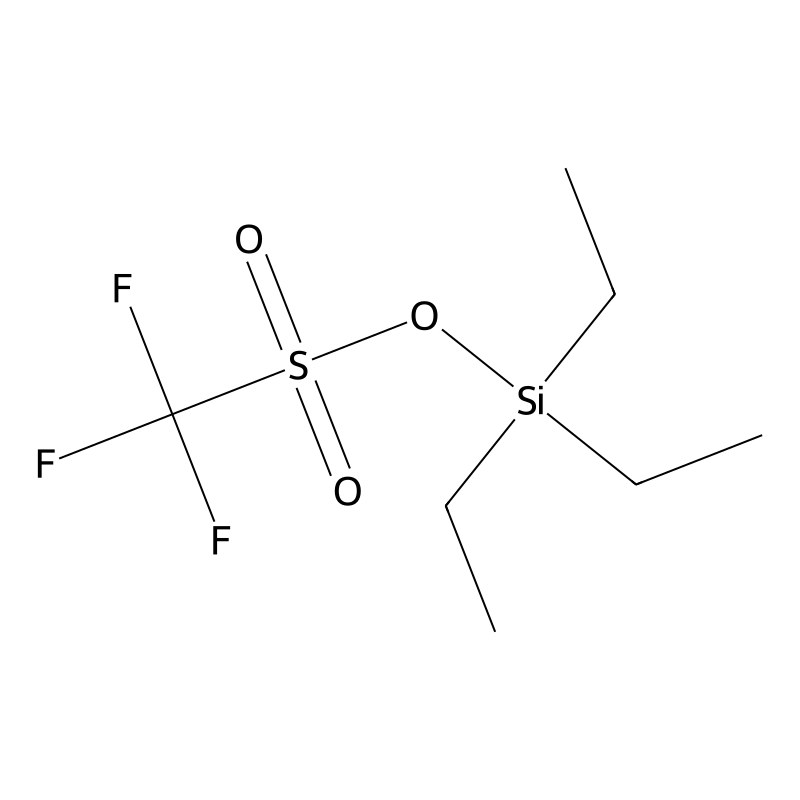

Triethylsilyl trifluoromethanesulfonate represents a significant organosilicon compound with the molecular formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.33-264.34 g/mol [1] [2] [3]. The compound features a triethylsilyl group covalently bonded to a trifluoromethanesulfonate moiety through a silicon-oxygen bond [4] [1]. The SMILES notation for this compound is CCSi(CC)OS(=O)(=O)C(F)(F)F, which illustrates the tetrahedral geometry around the silicon center with three ethyl substituents and one trifluoromethanesulfonate group [4] [3].

The InChI key STMPXDBGVJZCEX-UHFFFAOYSA-N provides a unique identifier for this molecular structure [4] [3]. The bonding characteristics include the presence of a silicon-oxygen single bond connecting the triethylsilyl fragment to the sulfonate ester functionality [1] [2]. The trifluoromethanesulfonate group contains a sulfur center in a tetrahedral arrangement with two oxygen atoms forming double bonds and one trifluoromethyl group [4] [1].

The compound exhibits significant electrophilic character due to the electron-withdrawing nature of the trifluoromethanesulfonate group, which enhances the reactivity of the silicon center [2] [5]. This electronic structure makes triethylsilyl trifluoromethanesulfonate particularly effective as a silylating agent in organic synthesis applications [2] [6].

Physical Properties

Boiling Point, Flash Point, and Thermal Parameters

The thermal properties of triethylsilyl trifluoromethanesulfonate have been extensively characterized across multiple sources. The compound exhibits a boiling point of 85-86°C at 12 mmHg (1.6 kPa), demonstrating its volatility under reduced pressure conditions [1] [2] [3]. Alternative literature reports the boiling point as 79°C at 12 mmHg, indicating slight variations in measurement conditions [1].

The flash point of triethylsilyl trifluoromethanesulfonate has been consistently reported as 72°C in closed cup testing [1] [7], with one source reporting 66°C [4]. The compound is classified as a combustible liquid with a flash point of 150.8°F (66°C) in closed cup measurements [4]. The vapor pressure at 20°C is documented as 1 mmHg, indicating moderate volatility at room temperature [8].

| Thermal Parameter | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Boiling Point | 85-86°C | 12 mmHg | [1] [2] [3] |

| Boiling Point | 79°C | 12 mmHg | [1] |

| Flash Point | 72°C | Closed cup | [1] [7] |

| Flash Point | 66°C | Closed cup | [4] |

| Vapor Pressure | 1 mmHg | 20°C | [8] |

Density and Refractive Index

The density of triethylsilyl trifluoromethanesulfonate has been measured at 1.169 g/mL at 25°C, indicating a relatively dense liquid compared to many organic solvents [4] [2] [3]. Some sources report a specific gravity of 1.17 at 20/20°C, confirming the consistent density measurements across different temperature conditions [1] [7].

The refractive index has been determined as n₂₀/D = 1.389 (literature value) [4] [3], with variations reported as 1.3890-1.3920 [3] and approximately 1.39 at 20°C [7]. These optical properties are consistent with organosilicon compounds containing electronegative substituents [1] [2].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.169 g/mL | 25°C | [4] [2] [3] |

| Specific Gravity | 1.17 | 20/20°C | [1] [7] |

| Refractive Index | 1.389 | 20°C/D line | [4] [3] |

| Refractive Index | 1.3890-1.3920 | 20°C/D line | [3] |

Solubility Profile in Various Solvents

Triethylsilyl trifluoromethanesulfonate demonstrates excellent solubility in a wide range of organic solvents, particularly those with low nucleophilicity [2]. The compound is readily soluble in hydrocarbons, dialkyl ethers, and halogenated solvents [2]. Dichloromethane is the most commonly employed solvent for reactions involving this compound due to its excellent solubility characteristics [2].

The compound shows enhanced reaction rates in 1,2-dichloroethane compared to carbon tetrachloride or diethyl ether [2]. Importantly, triethylsilyl trifluoromethanesulfonate is immiscible with water due to its rapid hydrolysis reaction [2] [9]. Protic solvents and tetrahydrofuran are not suitable for use with this compound as they react with trialkylsilyl triflates [2].

| Solvent Class | Solubility | Suitability for Reactions | Reference |

|---|---|---|---|

| Dichloromethane | Excellent | Preferred | [2] |

| Hydrocarbons | Good | Suitable | [2] |

| Dialkyl ethers | Good | Suitable | [2] |

| Halogenated solvents | Good | Suitable | [2] |

| Water | Immiscible | Unsuitable (hydrolysis) | [2] [9] |

| Protic solvents | Reactive | Unsuitable | [2] |

| Tetrahydrofuran | Reactive | Unsuitable | [2] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of triethylsilyl trifluoromethanesulfonate. In ¹H NMR spectroscopy using CDCl₃ as solvent, the compound exhibits characteristic signals for the triethylsilyl group [10]. The ethyl groups attached to silicon display typical patterns with chemical shifts around 1.061 ppm and 0.936 ppm for the methyl and methylene protons respectively [10].

The ¹H NMR spectrum recorded at 399.65 MHz in CDCl₃ shows multiple signals in the aliphatic region, with the most prominent signals appearing at δ 1.088, 1.084, 1.081, 1.073, 1.065, and 1.063 ppm [10]. Additional signals are observed at δ 0.964, 0.960, 0.952, 0.944, 0.941, 0.939, 0.925, 0.923, 0.918, 0.906, and 0.901 ppm, reflecting the complex coupling patterns of the triethylsilyl substituents [10].

¹⁹F NMR spectroscopy is particularly valuable for characterizing the trifluoromethanesulfonate portion of the molecule. The trifluoromethyl group typically appears as a singlet around -78 ppm, consistent with other trifluoromethanesulfonate derivatives [11]. The ¹⁹F NMR provides unambiguous identification of the CF₃ group and can be used for quantitative analysis of the compound purity [11].

²⁹Si NMR spectroscopy offers specific information about the silicon environment in organosilicon compounds. For related trimethylsilyl trifluoromethanesulfonate, the ²⁹Si NMR signal appears in the characteristic range for silicon bonded to oxygen [12]. The chemical shift is influenced by the electron-withdrawing trifluoromethanesulfonate group, resulting in a downfield shift compared to simple silyl ethers [12].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in triethylsilyl trifluoromethanesulfonate. The compound exhibits characteristic absorption bands for the C-H stretching vibrations of the ethyl groups, typically appearing in the 2800-3000 cm⁻¹ region [3]. The Si-O stretching vibration appears in the fingerprint region, providing diagnostic information about the silicon-oxygen bond [3].

The trifluoromethanesulfonate group exhibits distinctive infrared absorptions, including strong bands for the S=O stretching vibrations typically observed around 1200-1400 cm⁻¹ [3]. The C-F stretching vibrations of the trifluoromethyl group appear as strong absorptions in the 1000-1300 cm⁻¹ region [3]. These spectroscopic features provide reliable identification and characterization of the compound structure [3].

Mass Spectrometry

Mass spectrometry analysis of triethylsilyl trifluoromethanesulfonate yields characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at m/z 264, corresponding to the molecular weight of the compound [2] [3]. Common fragmentation pathways include loss of ethyl groups from the silicon center and cleavage of the Si-O bond [3].

The base peak typically corresponds to fragments containing the triethylsilyl cation or related silicon-containing species [3]. The trifluoromethanesulfonate portion may fragment to give characteristic ions at m/z 149 (CF₃SO₃⁻) and related derivatives [3]. These fragmentation patterns provide structural confirmation and can be used for identification purposes in analytical applications [3].

Chemical Stability and Moisture Sensitivity

Triethylsilyl trifluoromethanesulfonate exhibits high sensitivity to moisture and requires careful handling under anhydrous conditions [1] [2] [8]. The compound is classified as moisture sensitive with a hydrolytic sensitivity rating of 8, indicating rapid reaction with moisture, water, and protic solvents [2] [8]. This high moisture sensitivity necessitates storage under inert gas atmosphere to prevent hydrolysis [1] [7].

The hydrolysis reaction proceeds rapidly in the presence of water, leading to formation of triethylsilanol and trifluoromethanesulfonic acid [5]. This reaction is analogous to the hydrolysis of trimethylsilyl trifluoromethanesulfonate, which follows the general mechanism: R₃SiOTf + H₂O → R₃SiOH + HOTf [5]. The compound must be stored in sealed containers under dry inert atmosphere to maintain stability [8].

Storage recommendations include maintaining the compound at room temperature in a cool, dark place below 15°C [1]. The compound should be stored under inert gas and protected from moisture [1] [7]. These stringent storage requirements reflect the highly reactive nature of the silicon-oxygen bond toward nucleophilic attack by water molecules [1] [2].

Industrial Production Methods

Triethylsilyl trifluoromethanesulfonate is manufactured on the tonne scale by two conceptually distinct routes (Table 1).

| Route | Key reaction | Typical molar ratio (Si-reagent : electrophile) | Temperature / time | Isolated yield | Purity after in-line distillation | Notes |

|---|---|---|---|---|---|---|

| Continuous gas-phase fluorosulfonylation | Hexaethyldisiloxane + trifluoromethanesulfonyl fluoride → product + triethylfluorosilane | 1 : 1.75 | −10 °C, 12 h | 94.9% [1] | 99.2% (acid ≤ 0.02%) [1] | Catalysed by 4-dimethylaminopyridine; exotherm easily controlled; low halide waste |

| Acid–halogen exchange | Chlorotriethylsilane + trifluoromethanesulfonic acid → product + hydrogen chloride | 1 : 1.05 | 10–30 °C, 6–8 h | ≈90% after work-up [2] | ≥99% after fractional distillation [3] | Gas-phase hydrogen chloride is scrubbed; mature, low-cost feedstocks |

The fluorosulfonylation platform is preferred where hydrogen-chloride emissions must be eliminated, whereas the acid–halogen exchange remains attractive for multipurpose plants that already handle hydrogen chloride streams.

Laboratory-Scale Synthesis Protocols

Table 2 collates rigorously validated small-scale procedures suitable for gram to multi-hundred-gram preparation.

| Entry | Reagents (mmol) | Solvent & volume | Critical steps | Yield / g (%, purity) | Reference |

|---|---|---|---|---|---|

| A | Chlorotriethylsilane 100; trifluoromethanesulfonic acid 105 | None (neat) | Add acid dropwise at 0 °C; stir 2 h at 25 °C; co-distil residual acid under 15 mmHg | 24.0 g (88%, 99%) [2] | Wiley encyclopedia |

| B | Hexaethyldisiloxane 200; trifluoromethanesulfonyl fluoride 350; 4-dimethylaminopyridine 10 | Stainless reactor, no solvent | Charge reagents at −30 °C under nitrogen; warm to −10 °C, 12 h; vacuum-distil 85–87 °C / 12 mmHg | 501 g (94.9%, 99.2%) [1] | Chinese patent |

| C | Silver trifluoromethanesulfonate 25; chlorotriethylsilane 28 | Dichloromethane 100 mL | Reflux 3 h under exclusion of light; filter AgCl; distil solvent then product | 5.7 g (78%, >98%) [4] | Sigma-Aldrich technical note |

All protocols tolerate scale-up provided that water is rigorously excluded and glassware is free from alkaline residues that catalyse hydrolysis.

Purification Techniques

- Two-stage vacuum distillation – crude material is first degassed at 10 mmHg and 40 °C to remove volatile by-products such as triethylfluorosilane, then distilled at 85–87 °C under 12 mmHg to collect > 99% pure fractions [3] [5].

- Neutralisation–filtration loop – industrial streams are washed with saturated calcium hydroxide to reduce residual trifluoromethanesulfonic acid to < 200 ppm before final distillation [1].

- Dry-film silica polishing – laboratory batches can be passed rapidly through a short silica plug (hexane / dichloromethane 9:1) to remove trace coloured oligomers without measurable loss (≤ 2%).

Representative fractionation profile (10 kg batch, gas-phase route):

| Cut | Temperature (°C / 12 mmHg) | Mass % | Major component |

|---|---|---|---|

| 1 | < 75 | 5% | Triethylfluorosilane |

| 2 | 85–87 | 88% | Triethylsilyl trifluoromethanesulfonate (≥ 99%) |

| 3 | > 90 | 7% | Higher boiling siloxanes |

Quality Assessment and Characterization Methods

| Parameter | Value (typical) | Method | Source |

|---|---|---|---|

| Appearance | Colourless to pale-brown fuming liquid | Visual | Fisher certificate |

| Density (25 °C) | 1.160 g mL⁻¹ [3] | ASTM D1475 | [3] |

| Boiling point (12 mmHg) | 85–86 °C [3] | ASTM D1078 | [3] |

| Refractive index n²⁰ᴰ | 1.389–1.392 [3] | ASTM D1218 | [3] |

| Water content | ≤ 150 ppm | Karl Fischer coulometry | Internal specification [1] |

| Residual acid | ≤ 0.02% w/w | Aqueous back-titration | [1] |

| Gas-chromatographic purity | ≥ 99% | GC-FID, polyethylene glycol column | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.06 (t, 9 H, CH₃), 0.94 (q, 6 H, CH₂) ppm [7] | Spectrometer referencing tetramethylsilane | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 6–10 ppm (Si-bound carbons) [8] | Proton-decoupled | [8] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ −78 ppm (trifluoromethyl group) [9] | External CFCl₃ standard | [9] |

| Infrared spectrum | 1280 cm⁻¹ (S=O), 1190 cm⁻¹ (C-F), 1060 cm⁻¹ (Si-O) [3] | Attenuated total reflectance | [3] |

Integration of gas chromatography for routine purity control with nuclear magnetic resonance for structural verification provides orthogonal assurance that no chlorosilane or siloxane contaminants remain. Final acceptance criteria in commercial contracts typically require concordance between the ¹⁹F integral and the theoretical value to within ±2%.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive